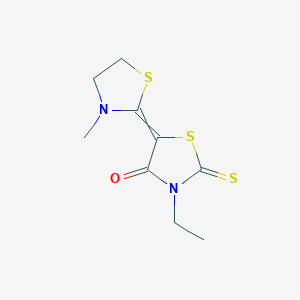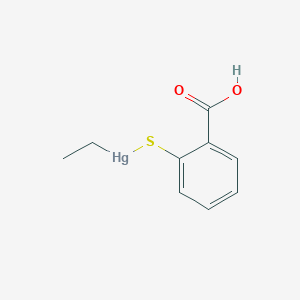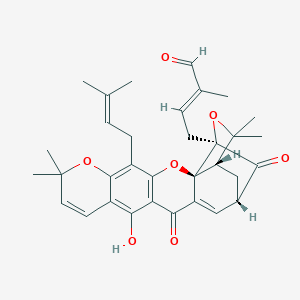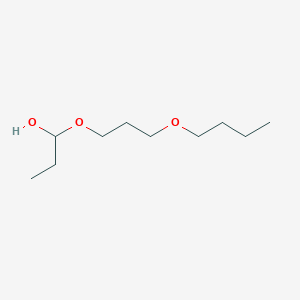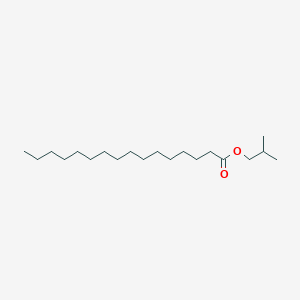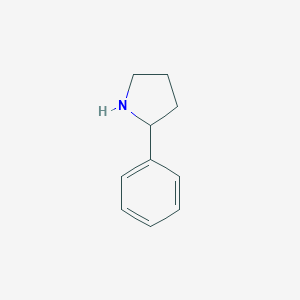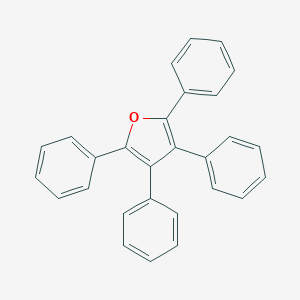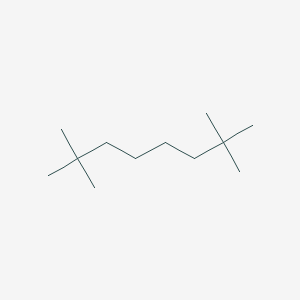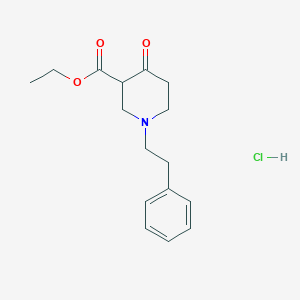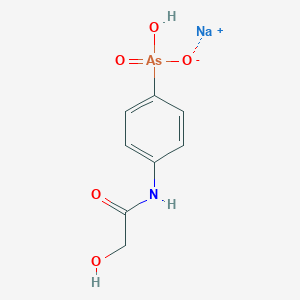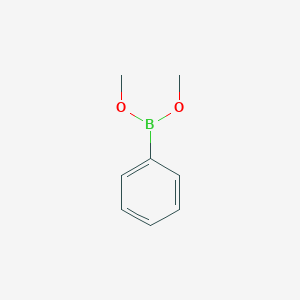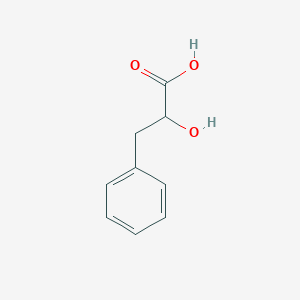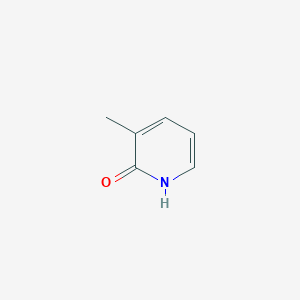![molecular formula C21H26N3O2+ B085758 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate CAS No. 12217-41-3](/img/structure/B85758.png)
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate, also known as MitoPY1, is a fluorescent probe that is used to detect and measure the levels of mitochondrial reactive oxygen species (ROS) in cells. This compound has gained significant attention in the scientific community due to its potential applications in the field of oxidative stress research.
作用機序
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate works by selectively targeting and binding to mitochondrial ROS, which are generated as a byproduct of oxidative phosphorylation. Once bound, 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate emits a fluorescent signal that can be detected and quantified using fluorescence microscopy or spectroscopy.
生化学的および生理学的効果
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate has been shown to have minimal toxicity and does not interfere with normal mitochondrial function. It has been used to study the effects of ROS on various cellular processes, including apoptosis, autophagy, and inflammation.
実験室実験の利点と制限
One of the main advantages of using 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate is its high selectivity for mitochondrial ROS, which allows for accurate measurement of ROS levels in live cells. However, one limitation of this compound is its sensitivity to pH changes, which can affect its fluorescence signal.
将来の方向性
There are several potential future directions for research involving 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate. One area of interest is the development of new fluorescent probes that can selectively target other types of ROS, such as hydrogen peroxide or superoxide. Another potential direction is the use of 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate in clinical research to study the role of mitochondrial ROS in disease conditions, such as cancer and neurodegenerative disorders.
In conclusion, 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate is a valuable tool for studying mitochondrial ROS in scientific research. Its high selectivity and low toxicity make it an ideal probe for monitoring changes in ROS levels in live cells. With further research, 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate has the potential to contribute to a better understanding of the role of ROS in various biological processes and disease conditions.
合成法
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate can be synthesized using a simple method that involves the reaction of 9,10-anthracenedione with N,N,N-trimethyl-1-propanaminium iodide and 3-aminopropyltrimethylammonium iodide. The resulting product is then oxidized using potassium permanganate to obtain 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate.
科学的研究の応用
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate has been extensively used in scientific research to study the role of mitochondrial ROS in various biological processes. It has been shown to be an effective tool for monitoring changes in ROS levels in response to different stimuli, such as drug treatments, environmental stressors, and disease conditions.
特性
CAS番号 |
12217-41-3 |
|---|---|
製品名 |
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate |
分子式 |
C21H26N3O2+ |
分子量 |
352.4 g/mol |
IUPAC名 |
4-(methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate |
InChI |
InChI=1S/C21H25N3O2/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26)/p+1 |
InChIキー |
ASWFVRBTTRCNAK-UHFFFAOYSA-O |
SMILES |
C[NH2+]C1=C2C(=C(C3=CC=CC=C3C2=O)[O-])C(=NCCC[N+](C)(C)C)C=C1 |
正規SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O |
その他のCAS番号 |
12217-41-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



